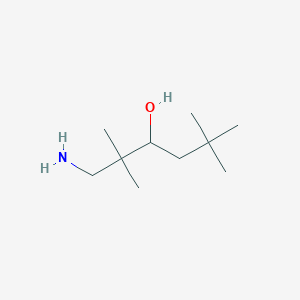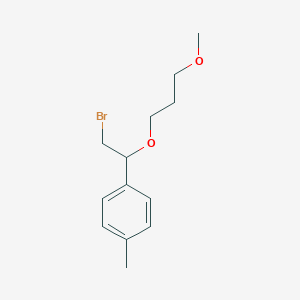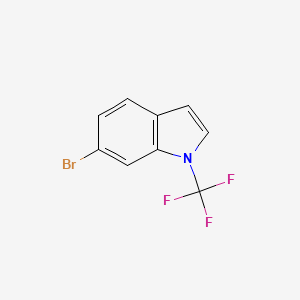
tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-5-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
tert-butyl chloroformate+3-amino-5-hydroxyaniline→tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: The compound can be reduced at the amino group to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology: It can be used to modify amino acids and peptides, aiding in the investigation of biological pathways .
Medicine: Research has shown that derivatives of this compound exhibit inhibitory activity against certain bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antibiotics.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound can also interact with proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(3-amino-4-hydroxyphenyl)carbamate
- tert-butyl N-(3-amino-5-methoxyphenyl)carbamate
- tert-butyl N-(3-amino-5-chlorophenyl)carbamate
Comparison:
- tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which allows for diverse chemical modifications and interactions .
- tert-butyl N-(3-amino-4-hydroxyphenyl)carbamate has a similar structure but with the hydroxyl group in a different position, affecting its reactivity and binding properties .
- tert-butyl N-(3-amino-5-methoxyphenyl)carbamate and tert-butyl N-(3-amino-5-chlorophenyl)carbamate have different substituents (methoxy and chloro groups, respectively), which influence their chemical behavior and potential applications .
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h4-6,14H,12H2,1-3H3,(H,13,15) |
Clé InChI |
DYORGPQFXGZULQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)

![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)



![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)

![Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13475075.png)

![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)


